

# Unveiling the Crystal Structure of 1,3-Dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,3-Dimethyluracil	
Cat. No.:	B184088	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,3- Dimethyluracil**, a pyrimidine derivative of significant interest in various chemical and pharmaceutical research domains. This document outlines the precise crystallographic parameters, details the experimental protocols for its structural determination, and presents a logical workflow for such an analysis.

### **Core Crystallographic Data**

The crystal structure of **1,3-Dimethyluracil** has been meticulously determined through single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below, offering a clear and concise overview for comparative studies.

### **Crystal Data and Collection Parameters**



Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Formula Weight	140.14 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	4.199(2) Å
b	11.309(4) Å
С	14.187(4) Å
β	101.95(4)°
Volume	659.5 ų
Z (Molecules per unit cell)	4
Data Collection	
Radiation	Cu Kα (λ = 1.5418 Å)
Number of Reflections Measured	1033
Refinement	
Final R-factor	5.6%

Data sourced from Banerjee et al., Acta Crystallographica B33, 90-94, 1977.[1]

### **Experimental Protocols**

The determination of the crystal structure of **1,3-Dimethyluracil** involved a series of precise experimental procedures, from crystal growth to data analysis. This section details the methodologies employed in the key stages of the process.

### **Single Crystal Growth**



Single crystals of **1,3-Dimethyluracil** suitable for X-ray diffraction analysis were grown from a saturated solution. While the specific solvent system used in the original study is not detailed in the primary reference, a common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

#### General Procedure:

- A supersaturated solution of 1,3-Dimethyluracil is prepared by dissolving the compound in a suitable solvent at an elevated temperature.
- The solution is filtered to remove any insoluble impurities.
- The filtered solution is allowed to cool slowly to room temperature.
- The container is then loosely covered to allow for the slow evaporation of the solvent.
- Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction are formed.

# X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer. The following steps outline the general workflow for data collection and structure solution.

#### Methodology:

- Crystal Mounting: A suitable single crystal of 1,3-Dimethyluracil was selected and mounted on a goniometer head.
- Data Collection: The crystal was subjected to a monochromatic X-ray beam (Cu Kα radiation). The diffraction patterns were recorded as a series of frames while the crystal was rotated.[2]
- Data Processing: The raw diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.



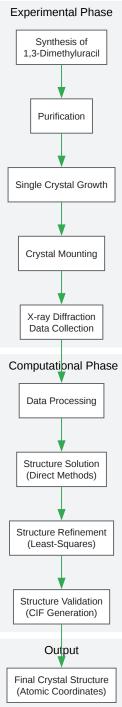
- Structure Solution: The crystal structure was solved using direct methods.[1] This computational technique uses statistical relationships between the reflection intensities to determine the initial phases of the structure factors.
- Structure Refinement: The initial structural model was refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors. The final R-factor of 5.6% indicates a good agreement between the experimental data and the final structural model.[1]

### **Visualizing the Workflow**

The logical flow of the experimental and computational steps involved in determining the crystal structure of **1,3-Dimethyluracil** is depicted in the following diagram.



# Workflow for Crystal Structure Determination



Click to download full resolution via product page

Workflow for Crystal Structure Determination



This comprehensive guide provides researchers and professionals with the essential details of the crystal structure of **1,3-Dimethyluracil**. The provided data and methodologies serve as a valuable resource for further research and applications in fields such as medicinal chemistry, materials science, and structural biology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.iucr.org [journals.iucr.org]
- 2. X-ray crystallography Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Crystal Structure of 1,3-Dimethyluracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184088#1-3-dimethyluracil-crystal-structure-details]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com